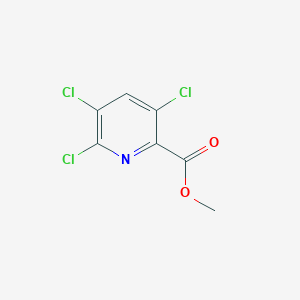

Methyl 3,5,6-trichloropicolinate

Description

Methyl 3,5,6-trichloropicolinate (CAS 1360894-25-2) is a chlorinated pyridine derivative with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 240.47 g/mol . It belongs to the picolinate ester family, characterized by a pyridine ring substituted with chlorine atoms and a methyl ester group.

Properties

IUPAC Name |

methyl 3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAIPSWIKISPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method to prepare methyl 3,5,6-trichloropicolinate involves the use of highly selective C–H borylation followed by chlorodeborylation reactions. The process utilizes an iridium catalyst for the C–H borylation step, followed by copper(II) chloride-mediated chlorodeborylation under optimized conditions. This method is notable for its high regioselectivity and low impurity levels .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned borylation and chlorodeborylation reactions. The process is optimized to ensure high yield and purity, with the iridium catalyst and ligands being recycled and reused to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,6-trichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative of this compound .

Scientific Research Applications

Herbicidal Applications

2.1 Mechanism of Action

Methyl 3,5,6-trichloropicolinate functions as a systemic herbicide that inhibits the growth of weeds by interfering with their metabolic processes. It primarily targets the photosynthetic pathways and disrupts cellular functions essential for plant growth.

2.2 Target Weeds

The compound is effective against a variety of deeply rooted herbaceous weeds and woody plants. It is particularly useful in managing invasive species in rights-of-way, forestry, and agricultural settings.

| Target Weeds | Application Area | Effectiveness |

|---|---|---|

| Dandelion | Pastures | High |

| Thistle | Range lands | Moderate |

| Kudzu | Forestry | High |

| Poison Ivy | Rights-of-way | High |

Pesticidal Applications

This compound also exhibits nematocidal properties, making it suitable for soil treatment to control nematode populations that affect crop yields.

3.1 Efficacy Against Nematodes

Research indicates that this compound significantly reduces nematode populations in treated soils, enhancing plant health and productivity.

| Nematode Species | Efficacy Rate (%) | Application Method |

|---|---|---|

| Meloidogyne spp. | 85% | Soil drenching |

| Heterodera glycines | 75% | Seed treatment |

Agricultural Trials

A series of field trials conducted across various states demonstrated the effectiveness of this compound in controlling weed populations while promoting crop growth. For instance:

- In a controlled trial on soybean fields, application rates of 1 kg/ha resulted in a significant reduction of common weeds with no adverse effects on soybean yield.

- A similar study in corn fields showed a 90% reduction in weed biomass when applied at the recommended dosages.

Environmental Impact Assessments

Environmental assessments have been conducted to evaluate the ecological impact of this compound. The findings suggest that while the compound is effective against targeted pests and weeds, care must be taken to minimize runoff into non-target areas to protect aquatic ecosystems.

Regulatory Considerations

This compound is subject to regulatory scrutiny due to its potential environmental impacts. Compliance with local agricultural regulations is essential for safe application practices.

Mechanism of Action

The mechanism of action of methyl 3,5,6-trichloropicolinate involves its interaction with specific molecular targets. For instance, as a herbicide, it disrupts the growth of plants by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Chlorinated Picolinate Esters

Table 1: Key Structural Analogs of Methyl 3,5,6-Trichloropicolinate

Key Observations :

- Ester Group Variations : Ethyl or butyl esters (vs. methyl) enhance lipophilicity, altering solubility and bioavailability for agricultural formulations .

- Functional Group Diversity : 3,5,6-TPA replaces the ester with an acetic acid group, enabling its role as a plant growth regulator via auxin-like activity .

Functional Analogs: Agricultural and Environmental Relevance

3,5,6-Trichloro-2-pyridinyloxyacetic acid (3,5,6-TPA)

- Application : At 40 mg L⁻¹, 3,5,6-TPA improves fruit size distribution in citrus by reducing carbohydrate competition, unlike ethephon (ET), which causes phytotoxicity and leaf abscission .

- Mechanism : Acts transiently on fruit growth, contrasting with ET’s prolonged disruption of ethylene pathways .

3,5,6-Trichloro-2-pyridinol (TCP)

Hazard and Environmental Considerations

- Toxicity: Methyl 4-amino-3,5,6-trichloropicolinate carries hazard statements H315-H319-H335-H317 (skin/eye irritation, respiratory sensitization) , likely shared by this compound due to structural similarity.

- Persistence : Chlorinated pyridines like TCP resist degradation, necessitating rigorous analytical methods (e.g., solid-phase extraction with HPLC) for environmental monitoring .

Biological Activity

Methyl 3,5,6-trichloropicolinate is a chlorinated derivative of picolinic acid that exhibits notable biological activity, primarily as an herbicide and in potential antimicrobial applications. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The structural configuration includes three chlorine atoms attached to the pyridine ring, which significantly influences its biological activity.

Herbicidal Activity

Mechanism of Action:

this compound acts primarily as an auxinic herbicide. It mimics the natural plant hormone auxin (indole-3-acetic acid), disrupting normal growth processes. This interference leads to uncontrolled cell elongation and ultimately plant death. The herbicidal efficacy is particularly noted against broadleaf weeds.

Research Findings:

- A study demonstrated that this compound effectively inhibited the growth of several broadleaf weed species when applied at specific concentrations .

- Field trials have shown that it can reduce weed biomass significantly, promoting crop yield in agricultural settings .

Antimicrobial Activity

In Vitro Studies:

Recent investigations have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial and fungal strains, including some resistant to conventional antibiotics.

Case Studies:

- A study reported that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.

- Further research indicated potential fungicidal properties against Candida albicans, suggesting its utility in clinical microbiology for developing new antifungal agents.

Toxicity and Environmental Impact

While this compound is effective as a herbicide and antimicrobial agent, its environmental impact has raised concerns:

- Toxicity to Non-target Organisms: Studies have indicated that this compound may pose risks to non-target plant species and beneficial insects when applied excessively. Careful application strategies are recommended to mitigate ecological risks.

- Persistence in Environment: Due to its chlorinated structure, there are concerns regarding the persistence of this compound in soil and water systems. Research on its degradation pathways is ongoing to assess its long-term environmental effects .

Comparative Analysis with Related Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 3,5,6-trichloropicolinate, and how can reaction conditions be optimized?

this compound is synthesized via esterification or halogenation of picolinic acid derivatives. A common approach involves reacting 3,5,6-trichloropicolinic acid with methanol under acidic catalysis (e.g., H₂SO₄). Optimization focuses on controlling reaction temperature (40–60°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and catalyst concentration to minimize side products. Analogous reactions for structurally similar compounds, such as methyl 6-chloro-3-(trifluoromethyl)picolinate, suggest that inert atmospheres (N₂) and anhydrous conditions improve yield . Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical for analytical-grade purity.

Q. What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For biological matrices (e.g., urine), automated solid-phase extraction (SPE) using C18 cartridges removes interfering compounds . Chromatographic separation employs a reversed-phase C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve structurally similar metabolites like 3,5,6-trichloropyridinol (TCPY) . Detection via triple quadrupole MS in multiple reaction monitoring (MRM) mode enhances sensitivity (LOQ: 0.1 ng/mL) .

Q. How does this compound behave under varying pH and temperature conditions in aqueous solutions?

Stability studies should assess hydrolysis rates and degradation products. In alkaline conditions (pH > 8), ester hydrolysis predominates, yielding 3,5,6-trichloropicolinic acid. Elevated temperatures (>40°C) accelerate degradation. Experimental protocols involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C, with periodic sampling analyzed via HPLC-UV (λ = 254 nm). Kinetic modeling (e.g., first-order decay) quantifies half-lives and activation energies. Reference studies on TCPY stability in urine matrices suggest similar methodological frameworks .

Q. What environmental monitoring strategies are recommended to assess this compound persistence in soil and water?

Soil and water samples require extraction via accelerated solvent extraction (ASE) or liquid-liquid partitioning (dichloromethane). Quantification via GC-ECD or LC-MS/MS ensures detection at trace levels (ppb). Degradation studies should evaluate photolysis (UV light exposure) and microbial activity (aerobic/anaerobic microcosms). Data interpretation must account for matrix effects (e.g., humic acid interference) and validate recovery rates (70–120%) using isotopically labeled internal standards (e.g., TCPY-d2 analogs) .

Advanced Research Questions

Q. What metabolic pathways transform this compound in mammalian systems, and how do these compare to TCPY metabolism?

In vivo studies using rodent models reveal esterase-mediated hydrolysis to 3,5,6-trichloropicolinic acid, analogous to TCPY formation from chlorpyrifos . Advanced protocols involve administering radiolabeled (¹⁴C) this compound and tracking metabolites via HPLC-radiochromatography. Comparative metabolomics (LC-HRMS) identifies species-specific differences in phase II conjugation (glucuronidation, sulfation). Bile-duct cannulation models help distinguish hepatic vs. renal excretion pathways .

Q. What are the primary degradation products of this compound under UV irradiation, and how do they influence ecotoxicity?

Photolysis experiments using simulated sunlight (λ = 290–800 nm) generate dechlorinated products (e.g., 3,5-dichloropicolinic acid) and hydroxylated derivatives. Identification employs high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and fragmentation matching to spectral libraries. Ecotoxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) compare parent and degradation products. QSAR models predict toxicity based on chlorine substitution patterns .

Q. How can analytical sensitivity for this compound be enhanced in complex matrices like plant tissues?

Matrix cleanup innovations include molecularly imprinted polymers (MIPs) tailored to picolinate structures. For LC-MS/MS, derivatization with diazomethane improves ionization efficiency. Method validation follows FDA guidelines, assessing linearity (R² > 0.99), precision (RSD < 15%), and matrix effects via post-column infusion. Isotope dilution with ¹³C-labeled analogs corrects for signal suppression in ESI .

Q. What structural features of this compound correlate with its bioactivity in pest control applications?

Comparative studies with analogs (e.g., methyl 6-chloro-3-trifluoromethylpicolinate) reveal that chlorine at positions 3,5,6 enhances binding to insect acetylcholinesterase. Crystallographic data (X-ray/NMR) and docking simulations identify hydrophobic interactions in the enzyme’s active site. In vitro assays (IC₅₀ measurements) quantify inhibition potency, while field trials assess residual activity against target pests .

Notes on Evidence Usage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.